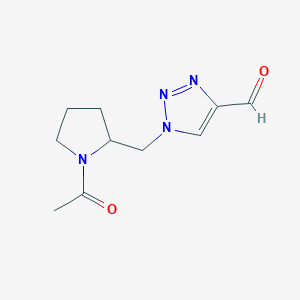

1-((1-乙酰吡咯烷-2-基)甲基)-1H-1,2,3-三唑-4-甲醛

描述

The compound “1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrrolidine and 1,2,3-triazole rings would contribute to the three-dimensionality of the molecule .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group could increase its solubility in polar solvents .

科学研究应用

化学合成中的应用

1-((1-乙酰吡咯烷-2-基)甲基)-1H-1,2,3-三唑-4-甲醛及其衍生物已被用于各种化学合成过程中。例如,这些化合物已参与反应以形成新的杂环化合物。一个显著的应用涉及4-(N-Boc-氨基)-1,2,3-三唑-5-甲醛与各种环戊酮、乙酰丙酮、1,3-环己二酮和马来酸二腈的反应,以实现吡啶环的环化。这个过程导致了[1,2,3]三唑并[4,5-b]吡啶的新衍生物的形成 (Syrota et al., 2020)。

生物和药理研究

在生物和药理研究领域,这些化合物展示了显著的活性。一系列(E)-2-[(1-苯基-1H-1,2,3-三唑-4-基)亚甲基]-2,3-二氢-1H-茚-1-酮衍生物已被合成、表征,并在体外对细菌和真菌进行了测试,展示出中等至良好的活性 (Swamy et al., 2019)。此外,合成了一系列新的3-{5-甲基-1-[2-甲基-3-(三氟甲基)苯基/取代苯基]-1H-1,2,3-三唑-4-基}-1-(芳基)-1H-吡唑-4-甲醛化合物,显示出广谱抗微生物活性和中等至良好的抗氧化活性。这些发现得到了体外分子对接研究的进一步支持,表明这些化合物有潜力作为大肠杆菌MurB酶的抑制剂 (Bhat et al., 2016)。

作用机制

Target of Action

The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including enzymes and receptors, and play roles in a wide range of biological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific characteristics of the organism it’s administered to. Pyrrolidine derivatives are generally well absorbed and can be distributed throughout the body .

未来方向

生化分析

Biochemical Properties

1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, such as those in the pyrrolidine and triazole families . These interactions often involve binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of enzymatic activity. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the sphingosine 1-phosphate signaling pathway, which plays a crucial role in cell proliferation, survival, and migration . Additionally, the compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the compound has been shown to inhibit cyclooxygenase-2 (COX-2) with an IC50 value in the micromolar range . This inhibition is achieved through binding to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions and cell types used. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental design.

Dosage Effects in Animal Models

The effects of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with specific dosages required to achieve significant biochemical and cellular effects. It is crucial to carefully consider dosage when designing experiments and interpreting results, as the compound’s effects can vary significantly with different dosages.

Metabolic Pathways

1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through oxidation and reduction reactions, catalyzed by enzymes such as cytochrome P450 . These metabolic pathways can influence the compound’s bioavailability and activity, affecting its overall biochemical and cellular effects. Additionally, the compound can impact metabolic flux and metabolite levels, leading to changes in cellular metabolism and function.

Transport and Distribution

The transport and distribution of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins. The compound can interact with specific transporters, such as ATP-binding cassette (ABC) transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins can influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can significantly impact its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular function. Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and optimizing its use in research and therapeutic applications.

属性

IUPAC Name |

1-[(1-acetylpyrrolidin-2-yl)methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-8(16)14-4-2-3-10(14)6-13-5-9(7-15)11-12-13/h5,7,10H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCYFEKSDZFUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

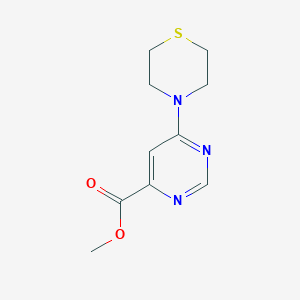

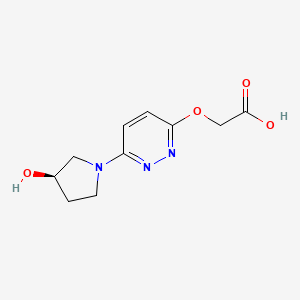

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1481189.png)